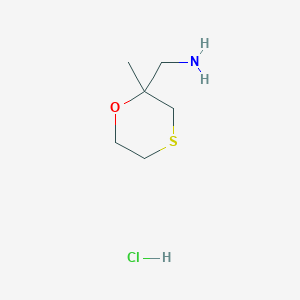![molecular formula C7H5ClN4O2 B13548506 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride can yield triazolopyridines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated, catalyst-free synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution can introduce various functional groups at the chlorine position.
Applications De Recherche Scientifique
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in material sciences for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position and type of substituents.
1,2,4-Triazolo[4,3-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
Uniqueness: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the amino group, chlorine atom, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and application.
Propriétés
Formule moléculaire |
C7H5ClN4O2 |
|---|---|
Poids moléculaire |
212.59 g/mol |
Nom IUPAC |
2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-1-3(6(13)14)2-5-10-7(9)11-12(4)5/h1-2H,(H2,9,11)(H,13,14) |
Clé InChI |
AZANPOJUVGFVCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N2C1=NC(=N2)N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


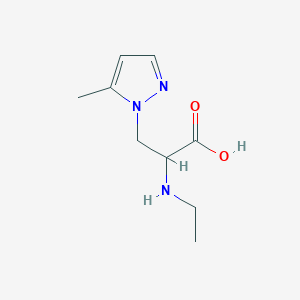
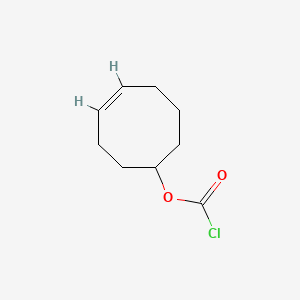


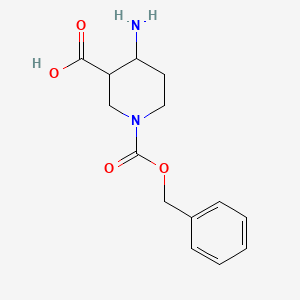
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
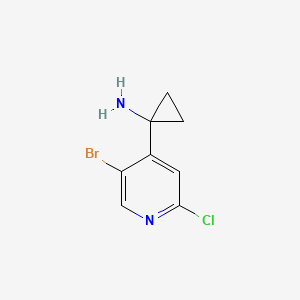
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)

